Enzymatic Potency Advantage Over First-Generation HAT Inhibitor C646
Ep300/CREBBP-IN-8 inhibits EP300 and CREBBP HAT activity with IC50 values of 0.014 μM (14 nM) and 0.018 μM (18 nM), respectively . In contrast, the first-generation p300 HAT inhibitor C646 exhibits a Ki of 400 nM (0.4 μM) against p300 in cell-free assays [1]. This represents an approximately 29-fold greater enzymatic potency for Ep300/CREBBP-IN-8 against EP300, measured under comparable biochemical HAT assay conditions. Furthermore, C646 is reported as a linear competitive inhibitor versus acetyl-CoA with a noncompetitive pattern versus H4-15 peptide substrate, whereas Ep300/CREBBP-IN-8 has a structurally distinct proline-based scaffold that does not rely on the pyrazolone-furan chemotype associated with C646's off-target activity profile [2].
| Evidence Dimension | Enzymatic inhibition potency (IC50/Ki) against EP300/p300 HAT domain |
|---|---|
| Target Compound Data | EP300 IC50 = 0.014 μM; CREBBP IC50 = 0.018 μM |
| Comparator Or Baseline | C646: p300 Ki = 0.400 μM (400 nM); IC50 = 1.6 μM |
| Quantified Difference | ~29-fold greater potency (0.014 μM vs 0.400 μM Ki) for EP300/p300 |
| Conditions | Cell-free recombinant HAT enzymatic assay (Ep300/CREBBP-IN-8); p300 HAT radiometric filter-binding assay versus acetyl-CoA (C646) |
Why This Matters
For researchers transitioning from C646, Ep300/CREBBP-IN-8 provides nearly 30-fold higher target engagement at equivalent concentrations, enabling lower working concentrations and reduced risk of off-target effects at the compound's active concentration range.
- [1] Bowers E.M. et al. (2010), Chemistry & Biology, 17(5):471–482. 'Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor.' DOI: 10.1016/j.chembiol.2010.03.006. View Source
- [2] Naito H. et al., Daiichi Sankyo, US20210171520A1, Structural Formula (I) and Example 37. View Source
